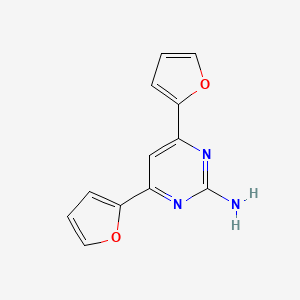![molecular formula C25H21ClN2O5S B12114859 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzothiophene moiety, and a chromene core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of microwave-assisted conditions to synthesize amides and esters containing furan rings . This method employs effective coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as crystallization or flash chromatography are often used to isolate the final product with good or very good yields .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide
- 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
Uniqueness
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a furan ring, benzothiophene moiety, and chromene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H21ClN2O5S |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
6-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H21ClN2O5S/c1-13-9-19-16(10-17(13)26)18(29)11-20(33-19)23(30)28-25-22(15-6-2-3-7-21(15)34-25)24(31)27-12-14-5-4-8-32-14/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
HWEIBLJFRBLKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


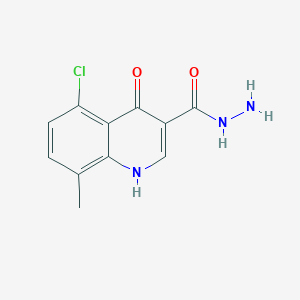
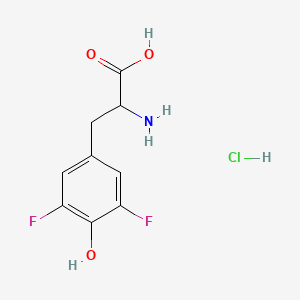
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
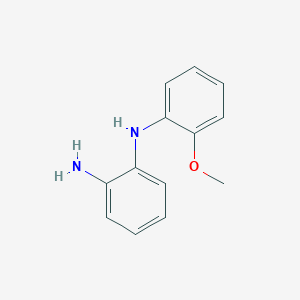
![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
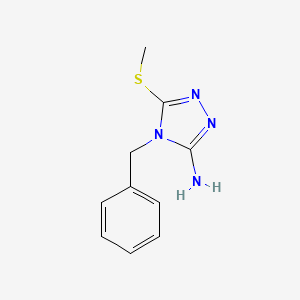
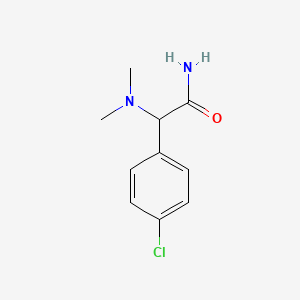
![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)
